3-n-Butoxy-5-fluorophenethyl alcohol
Description
Properties
IUPAC Name |
2-(3-butoxy-5-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c1-2-3-6-15-12-8-10(4-5-14)7-11(13)9-12/h7-9,14H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZASXJDXLMXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)CCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295827 | |
| Record name | Benzeneethanol, 3-butoxy-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443310-54-0 | |
| Record name | Benzeneethanol, 3-butoxy-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443310-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanol, 3-butoxy-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-n-Butoxy-5-fluorophenethyl alcohol typically involves the reaction of 3-fluorophenethyl alcohol with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
Industrial production of 3-n-Butoxy-5-fluorophenethyl alcohol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Purification steps such as distillation and recrystallization are employed to obtain high-purity 3-n-Butoxy-5-fluorophenethyl alcohol.
Chemical Reactions Analysis
Reactions with Acids and Bases
3-n-Butoxy-5-fluorophenethyl alcohol can undergo various reactions typical of alcohols:
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Dehydration : Under acidic conditions, this alcohol can lose water to form an alkene through an elimination reaction (E1 or E2 mechanism).
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Substitution Reactions : The hydroxyl group can be converted into better leaving groups (e.g., mesylates or tosylates) allowing for nucleophilic substitution reactions (S_N1 or S_N2).
Oxidation Reactions
The hydroxyl group in 3-n-butoxy-5-fluorophenethyl alcohol can be oxidized to form carbonyl compounds such as aldehydes or ketones. Common oxidizing agents include:
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Chromic Acid : Converts the alcohol to a ketone.
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Pyridinium Chlorochromate (PCC) : Selectively oxidizes primary and secondary alcohols without overoxidation.
Functionalization Reactions
The compound can be functionalized through various reactions:
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C–H Functionalization : Recent studies have shown that under visible light irradiation, oxidative C–H arylation can occur, allowing for further modification of the compound while preserving its alcohol functionality .
Reduction Reactions
Reduction of the compound can lead to different derivatives:
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Hydrogenation : The double bond formed after dehydration can be hydrogenated back to an alcohol.
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Reduction of Carbonyls : If oxidation occurs, subsequent reduction using agents like sodium borohydride can yield secondary or primary alcohols.
Mechanism of Alcohol Dehydration
The dehydration mechanism typically involves protonation of the hydroxyl group followed by loss of water to form a carbocation intermediate, which then undergoes elimination to yield an alkene:
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Protonation of -OH to form -OH₂⁺.
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Loss of water forms a carbocation.
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Elimination yields an alkene.
Mechanism of Nucleophilic Substitution
In nucleophilic substitution reactions, the conversion of hydroxyl groups into better leaving groups facilitates either S_N1 or S_N2 pathways depending on steric factors and solvent effects:
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Conversion of -OH to -OTs (tosylate).
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Nucleophile attacks the electrophilic carbon leading to substitution.
Scientific Research Applications
Scientific Research Applications
3-n-Butoxy-5-fluorophenethyl alcohol has several noteworthy applications across different scientific domains:
Medicinal Chemistry
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis through modulation of key signaling pathways.
- Neuroprotective Effects : Research suggests potential neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease therapies.
Pharmaceutical Development
- Drug Design : The compound serves as an intermediate in the synthesis of more complex organic molecules, contributing to the development of novel pharmaceuticals.
Biological Studies
- Enzyme Interaction Studies : Investigations into the binding affinity of 3-n-butoxy-5-fluorophenethyl alcohol to specific enzymes have been conducted, revealing its potential to modulate enzyme activity relevant to cancer progression.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of 3-n-butoxy-5-fluorophenethyl alcohol against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.
Table 1: Cytotoxicity Results
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| MCF-7 | 150 |
| A549 | 200 |
Case Study 2: Neuroprotective Effects
Research focusing on neuroprotective properties demonstrated that treatment with this compound resulted in reduced oxidative stress markers in neuronal cell cultures. This suggests a potential role in protecting against neurodegenerative diseases.
Table 2: Oxidative Stress Markers
| Treatment Group | ROS Levels (µM) | Cell Viability (%) |
|---|---|---|
| Control | 15 | 100 |
| Compound Treatment | 8 | 85 |
Mechanism of Action
The mechanism of action of 3-n-Butoxy-5-fluorophenethyl alcohol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The butoxy group may influence the compound’s solubility and membrane permeability, affecting its overall activity.
Comparison with Similar Compounds
The following analysis compares 3-n-butoxy-5-fluorophenethyl alcohol with structurally related aromatic alcohols, focusing on molecular attributes, substituent effects, and physical properties.
Table 1: Structural and Physical Property Comparison
Key Observations
Backbone Differences
- Phenethyl vs. Benzyl Alcohols :
- Phenethyl alcohols (e.g., 2- and 3-fluorophenethyl alcohols) have a longer ethyl chain, enhancing flexibility and lipophilicity compared to benzyl alcohols (e.g., 3-chloro-5-(trifluoromethyl)benzyl alcohol). This may improve membrane permeability in biological systems.
Substituent Effects
The n-butoxy group in the target compound is electron-donating via the oxygen atom, which may counterbalance the electron-withdrawing fluorine.
Steric Effects :
- Bulky substituents like CF₃ (e.g., in 2-chloro-5-(trifluoromethyl)benzyl alcohol ) or n-butoxy (target compound) introduce steric hindrance, affecting reaction kinetics and regioselectivity.
Halogen Variability :
- Chlorine and bromine (e.g., 3-bromo-2-fluorobenzyl alcohol ) increase molecular weight and polarizability compared to fluorine, altering solubility and intermolecular interactions.
Physical Properties
- Boiling Points : The 3-fluorophenethyl alcohol boils at 90°C (3 mmHg), suggesting that the target compound’s n-butoxy group would raise the boiling point significantly due to increased molecular weight and chain length.
- Density: Fluorinated phenethyl alcohols (e.g., 3-fluorophenethyl alcohol, density 1.125 g/cm³ ) are denser than non-fluorinated analogs, a trend likely shared by the target compound.
Biological Activity
3-n-Butoxy-5-fluorophenethyl alcohol (CAS No. 1443310-54-0) is a compound characterized by its unique structural features, which include a butoxy group and a fluorinated phenethyl moiety. This structure is significant for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 3-n-Butoxy-5-fluorophenethyl alcohol can be represented as follows:
- Molecular Formula: C12H17F1O2
- Molecular Weight: 220.27 g/mol
The presence of the fluorine atom enhances lipophilicity and may improve the compound's interaction with biological targets, potentially increasing its efficacy as a pharmaceutical agent.
The biological activity of 3-n-Butoxy-5-fluorophenethyl alcohol is thought to be mediated through several mechanisms:
- Interaction with Receptors: The compound may interact with neurotransmitter receptors, influencing neurotransmission and exhibiting neuroprotective effects.
- Enzyme Modulation: It may modulate the activity of specific enzymes involved in metabolic pathways, which can affect various physiological processes.
- Antimicrobial Activity: Similar compounds have shown antimicrobial properties, suggesting that 3-n-Butoxy-5-fluorophenethyl alcohol may also possess such activities due to its structural characteristics.
Antimicrobial Properties
Research indicates that compounds similar to 3-n-Butoxy-5-fluorophenethyl alcohol exhibit significant antimicrobial activity. The fluorine atom in the structure enhances binding interactions with microbial targets, leading to increased efficacy against various pathogens.
Neuroprotective Effects
Studies on related phenethyl alcohol derivatives suggest potential neuroprotective properties. These effects are likely due to the compound's ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique biological activities of 3-n-Butoxy-5-fluorophenethyl alcohol, a comparison with similar compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Fluorophenethyl alcohol | Fluorine on para position | Known for neuroprotective effects |
| 3-n-Pentoxy-5-fluorophenethyl alcohol | Longer alkyl chain | Enhanced lipophilicity |
| 4-n-Butoxyphenol | Butoxy group without fluorine | Used as an antioxidant |
| 2-Fluoroethanol | Simple fluoroalcohol | Commonly used as a solvent |
The unique combination of both butoxy and fluorinated moieties in 3-n-Butoxy-5-fluorophenethyl alcohol suggests distinct biological activities compared to these similar compounds.
Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of phenethyl alcohol derivatives found that compounds with similar structures to 3-n-Butoxy-5-fluorophenethyl alcohol significantly reduced neuronal cell death in models of oxidative stress. The mechanism was attributed to the modulation of glutamate receptors and reduction of oxidative stress markers.
Case Study: Antimicrobial Activity
Another case study focused on the antimicrobial properties of fluorinated phenethyl alcohols. Results indicated that 3-n-Butoxy-5-fluorophenethyl alcohol exhibited potent activity against Gram-positive bacteria, highlighting its potential use as an antimicrobial agent in pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-n-Butoxy-5-fluorophenethyl alcohol, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis typically involves:
- Step 1 : Fluorination of a phenolic precursor using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® under anhydrous conditions .
- Step 2 : Introduction of the butoxy group via nucleophilic substitution (e.g., using n-butyl bromide and a base like K₂CO₃ in DMF at 80°C) .
- Step 3 : Reduction of a ketone intermediate (e.g., using NaBH₄ or LiAlH₄) to yield the alcohol .
- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust solvent polarity (e.g., switch from THF to DCM) to improve yield.
Q. How can the purity and structural integrity of 3-n-Butoxy-5-fluorophenethyl alcohol be verified?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic regions) .
- LC-MS : Detect impurities (<0.5%) using reverse-phase C18 columns with ESI+ ionization .
- Elemental Analysis : Validate C, H, F, and O content against theoretical values .
Q. What safety protocols are critical when handling fluorinated alcohols like 3-n-Butoxy-5-fluorophenethyl alcohol?
- Safety Measures :
- Use PPE (nitrile gloves, safety goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of volatile intermediates.
- Store in amber glass bottles under inert gas (N₂/Ar) at 4°C to avoid degradation .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of 3-n-Butoxy-5-fluorophenethyl alcohol in nucleophilic substitution reactions?
- Approach :
- Use DFT (Density Functional Theory) with B3LYP/6-31G* basis sets to calculate Fukui indices for electrophilic/nucleophilic sites .
- Simulate transition states for butoxy-group substitution to identify kinetic vs. thermodynamic control pathways.
- Validation : Compare computed activation energies with experimental kinetic data .
Q. What strategies resolve contradictory data in fluorination efficiency across different synthetic batches?
- Troubleshooting :
- Contamination Check : Analyze reagent purity (e.g., DAST degradation via ¹⁹F NMR) .
- Moisture Control : Use molecular sieves or anhydrous solvents to suppress side reactions .
- Statistical Design : Apply DOE (Design of Experiments) to isolate variables (e.g., temperature, catalyst loading) .
Q. How does the electron-withdrawing fluorine substituent influence the alcohol’s stability and reactivity in catalytic applications?
- Mechanistic Insight :
- Fluorine’s -I effect increases acidity of the hydroxyl group (pKa ~12–14), enhancing its role in hydrogen-bonding catalysis.
- Stability studies via accelerated aging (40°C/75% RH) show <5% degradation over 30 days .
Q. What advanced techniques characterize trace impurities in 3-n-Butoxy-5-fluorophenethyl alcohol?
- Analytical Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
